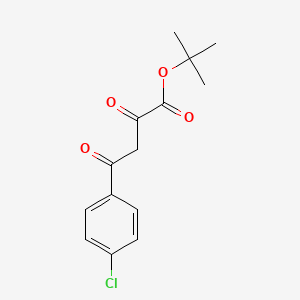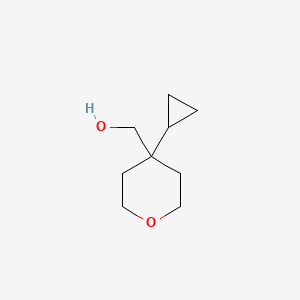![molecular formula C22H19N3O4S B2549423 N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207026-10-5](/img/structure/B2549423.png)
N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The papers provided discuss similar compounds with methoxyphenyl and acetamide groups, which are relevant to the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves the creation of acetamide derivatives with specific substitutions to achieve desired biological activities. For instance, the synthesis of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives was reported, which were characterized by physical and spectral data, including IR, 1H NMR, and mass spectrometry . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods could be relevant to the synthesis of the compound under analysis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The influence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold was explored to modulate the A3 adenosine receptor antagonistic profile, with computational models aiding in identifying pharmacophoric elements for selectivity . This suggests that the molecular structure of the compound may also be designed to target specific receptors with high selectivity.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives typically aim to enhance their biological properties. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and characterization of similar compounds, which implies that the compound may undergo similar reactions to achieve desired modifications or to enhance its biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized using various spectroscopic techniques. The synthesized compounds in the studies were evaluated for their antibacterial, antifungal, and anticancer activities, indicating that these properties are significant for the compound's potential as a therapeutic agent . The compound "N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" would likely have similar properties that could be analyzed using these techniques to determine its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Kerru et al. (2019) presented the synthesis of novel thienopyrimidine derivatives linked to rhodanine groups. These compounds, including structures related to N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, demonstrated significant antimicrobial potency against various bacterial strains, such as E. coli and B. cereus, highlighting their potential as antibacterial agents (Kerru et al., 2019).
Radiolabeling and Imaging
Dollé et al. (2008) discussed the radiosynthesis of [18F]PBR111, a compound structurally related to N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, which is used as a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study underscores the utility of such compounds in biomedical imaging and diagnosis (Dollé et al., 2008).
Anticancer Activity
The design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives were explored by Al-Sanea et al. (2020). Their research on derivatives structurally related to N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide showed notable cancer cell growth inhibition against a panel of 60 cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Adenosine A3 Receptor Antagonists
Research by Yaziji et al. (2013) explored the influence of methoxyphenyl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, leading to novel ligands with excellent potency and selectivity as adenosine A3 receptor antagonists. This study provides insight into the therapeutic potential of these compounds in treating conditions associated with the adenosine A3 receptor (Yaziji et al., 2013).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-15-9-7-14(8-10-15)16-12-30-21-20(16)23-13-25(22(21)27)11-19(26)24-17-5-3-4-6-18(17)29-2/h3-10,12-13H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDTMJUZFYBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)
![(2R)-N~1~-(3,4-dimethylphenyl)-N~2~-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B2549342.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)

![N-(2-chlorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549350.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5,7-Dichloro-2-methylthieno[3,2-B]pyridine](/img/structure/B2549352.png)

![N-(3-chlorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2549356.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal](/img/structure/B2549360.png)

